An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methyl-3-nitropyridine
An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methyl-3-nitropyridine
Introduction
2,6-Dichloro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical development. Its strategic placement of reactive chloro, nitro, and methyl groups on an electron-deficient pyridine core makes it a versatile and valuable synthetic intermediate. The presence of two chlorine atoms, which act as effective leaving groups, and a powerful electron-withdrawing nitro group, which activates the ring for nucleophilic substitution, allows for a wide range of chemical transformations.
This guide provides a comprehensive overview of the core chemical properties of 2,6-dichloro-4-methyl-3-nitropyridine. It is designed for researchers, chemists, and drug development professionals, offering in-depth technical details on its physicochemical characteristics, synthesis, reactivity, and safe handling. The narrative synthesizes theoretical principles with practical, field-proven insights to empower scientists in leveraging this compound for advanced molecular design and synthesis.
Part 1: Physicochemical and Spectroscopic Profile
The fundamental physical and spectroscopic properties of a compound are critical for its identification, purification, and use in subsequent reactions.
Physicochemical Properties
The key physicochemical data for 2,6-dichloro-4-methyl-3-nitropyridine are summarized in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 60010-03-9 | [1][2] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][3] |
| Molecular Weight | 207.01 g/mol | [1][4] |
| Appearance | White solid | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Boiling Point | 316.9 ± 37.0 °C at 760 mmHg | [1] |
| Flash Point | 145.5 ± 26.5 °C | [1] |
| LogP | 2.23 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of 2,6-dichloro-4-methyl-3-nitropyridine. While a dedicated public spectral database for this specific compound is sparse, its expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. The methyl group (CH₃) at the C4 position would appear as a singlet, likely in the δ 2.3-2.6 ppm range. The single aromatic proton at the C5 position would also appear as a singlet, shifted downfield (likely δ 7.5-8.0 ppm) due to the influence of the adjacent electron-withdrawing groups.
-
¹³C NMR Spectroscopy: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms of the molecule. The methyl carbon would appear upfield (~18-22 ppm). The aromatic carbons would be observed in the typical range of ~120-160 ppm, with the carbons attached to the chlorine (C2, C6) and nitro group (C3) being significantly influenced by their electronic effects.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 205 and 207, with an approximate 3:2:1 isotopic pattern characteristic of a molecule containing two chlorine atoms.[5] Key fragmentation pathways would likely involve the loss of a chlorine atom (-35/37), the nitro group (-46), or nitric oxide (-30).
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands would include:
-
Asymmetric NO₂ stretch: ~1530-1560 cm⁻¹
-
Symmetric NO₂ stretch: ~1340-1360 cm⁻¹
-
C-Cl stretches: ~700-850 cm⁻¹
-
Aromatic C=N and C=C stretches: ~1400-1600 cm⁻¹
-
Part 2: Synthesis and Reaction Mechanisms
Understanding the synthesis of 2,6-dichloro-4-methyl-3-nitropyridine is key to its accessibility for research and development. The most common approach involves the electrophilic nitration of a pre-existing pyridine scaffold.
Synthesis via Nitration
The direct nitration of 2,6-dichloro-4-methylpyridine is the most straightforward route. The pyridine ring is inherently electron-deficient, and the presence of two electron-withdrawing chlorine atoms further deactivates it towards electrophilic attack. Consequently, potent nitrating agents and forcing conditions are typically required.
The choice of nitrating system is critical. While classical methods for deactivated systems use harsh mixtures of concentrated sulfuric and nitric acids[6][7], a more modern and controlled approach utilizes nitric acid in trifluoroacetic anhydride.[2] Trifluoroacetic anhydride reacts with nitric acid to form the highly electrophilic trifluoroacetyl nitrate, a powerful nitrating agent that can function effectively under less acidic conditions than oleum or concentrated H₂SO₄.
Experimental Protocol: Synthesis of 2,6-dichloro-4-methyl-3-nitropyridine[2]
Materials:
-
2,6-dichloro-4-methylpyridine (1.0 g, 6.17 mmol)
-
Trifluoroacetic anhydride (5 mL, 35.4 mmol)
-
Nitric acid (fuming, ~90%) (0.579 mL, 12.96 mmol)
-
Sodium metabisulfite
-
8N Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2,6-dichloro-4-methylpyridine (1.0 g, 6.17 mmol) in trifluoroacetic anhydride (5 mL) in a round-bottom flask and cool the mixture to 0 °C using an ice bath.
-
Slowly add nitric acid (0.579 mL) dropwise to the suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.
-
Prepare a pre-cooled aqueous solution (8 mL) of sodium metabisulfite (1.183 g). Slowly add the reaction mixture to this quenching solution with stirring. Continue stirring for 2 hours at room temperature to ensure complete destruction of excess oxidants.
-
Adjust the pH of the mixture to 7 using an 8N NaOH solution.
-
Transfer the mixture to a separatory funnel and extract twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield 2,6-dichloro-4-methyl-3-nitropyridine as a white solid (Typical yield: ~93%).[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,6-dichloro-4-methyl-3-nitropyridine.
Part 3: Chemical Reactivity and Applications
The synthetic utility of 2,6-dichloro-4-methyl-3-nitropyridine is dominated by its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
Principles of Reactivity
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which favors nucleophilic attack at the C2, C4, and C6 positions.[8] This effect is dramatically amplified by the substituents on the ring:
-
Nitro Group (at C3): This is a powerful activating group. Through both inductive and resonance effects, it withdraws electron density from the ring, further polarizing the C-Cl bonds and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.
-
Chloro Groups (at C2 and C6): These atoms are excellent leaving groups. They are also electron-withdrawing by induction, contributing to the electrophilicity of the carbons to which they are attached.
-
Methyl Group (at C4): This is a weakly electron-donating group, which has a minor deactivating effect compared to the powerful activation provided by the other substituents.
Regioselectivity in SNAr Reactions
A key question for synthetic chemists is which of the two chlorine atoms will be substituted first. The nitro group activates both the ortho position (C2) and the para position (C6).
-
Electronic Control: The inductive effect of the nitro group is strongest at the adjacent C2 position, making it the most electron-deficient and thus the most susceptible to nucleophilic attack. This suggests that substitution at C2 is often kinetically favored.[9]
-
Steric Hindrance: The nitro group at C3 presents some steric bulk, potentially hindering the approach of a large nucleophile to the C2 position. In such cases, attack at the less hindered C6 position might be preferred.[9]
Therefore, the regioselectivity of the first substitution is a delicate balance between electronic activation and steric hindrance, which can often be controlled by the choice of nucleophile and reaction conditions.
SNAr Mechanism Diagram
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applications in Synthesis
2,6-Dichloro-4-methyl-3-nitropyridine serves as a cornerstone intermediate for building more complex heterocyclic structures.
-
Pharmaceuticals: It is a precursor for various active pharmaceutical ingredients (APIs). The related compound, 2,6-dichloro-3-nitropyridine, is an intermediate for the anti-ulcer drug TU-199.[10] By sequentially substituting the two chlorine atoms with different nucleophiles, chemists can construct highly decorated pyridine scaffolds.
-
Agrochemicals: It is used in the synthesis of imidazolopyridine derivatives, which have shown potential as agricultural fungicides and insecticides.[2]
-
Materials Science: The reactivity of this compound has been harnessed in macrocyclic condensation reactions with resorcinol derivatives to create chiral tetraoxacalix[2]arene[2]pyridines, molecules with unique host-guest properties.[11]
Part 4: Safety and Handling
As with any reactive chemical intermediate, proper handling of 2,6-dichloro-4-methyl-3-nitropyridine is paramount to ensure laboratory safety.
Hazard Identification
This compound is classified as hazardous and should be handled with care.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][13]
-
Irritation: Causes skin irritation and serious eye irritation.[13][14]
-
Sensitization: May cause an allergic skin reaction.[15]
Recommended Safety Protocols
Personal Protective Equipment (PPE):
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[14]
-
Eye Protection: Use chemical safety goggles or a face shield.[15]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[14]
-
Respiratory Protection: Use only under a chemical fume hood.[15] If the substance is handled as a powder, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[14]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[14]
-
Avoid ingestion and inhalation.[14]
-
Wash hands thoroughly after handling.[15]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][16]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]
-
After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[15]
-
After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[15]
-
After Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]
Conclusion
2,6-Dichloro-4-methyl-3-nitropyridine is a pivotal building block in modern organic synthesis. Its chemical properties are defined by a pyridine core that is highly activated towards nucleophilic aromatic substitution, offering chemists a reliable platform for introducing diverse functionalities. A thorough understanding of its physicochemical properties, synthetic pathways, predictable reactivity, and safety requirements is essential for unlocking its full potential in the creation of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for scientists to confidently and effectively utilize this versatile intermediate in their research endeavors.
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The Royal Society of Chemistry. (n.d.). Supplementary Info. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
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Fun, H. K., Arshad, S., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1699. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-3-methyl-5-nitropyridine. Retrieved from [Link]
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